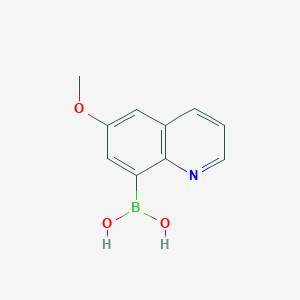

(6-Methoxyquinolin-8-yl)boronic acid

Description

BenchChem offers high-quality (6-Methoxyquinolin-8-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxyquinolin-8-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10BNO3 |

|---|---|

Molecular Weight |

203.00 g/mol |

IUPAC Name |

(6-methoxyquinolin-8-yl)boronic acid |

InChI |

InChI=1S/C10H10BNO3/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14/h2-6,13-14H,1H3 |

InChI Key |

GTQIXMJSONMJIF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC2=C1N=CC=C2)OC)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

(6-Methoxyquinolin-8-yl)boronic acid CAS number and molecular weight

CAS Number: 2773311-30-9 Molecular Weight: 203.00 g/mol Formula: C₁₀H₁₀BNO₃[1]

Executive Summary

(6-Methoxyquinolin-8-yl)boronic acid is a specialized heteroaryl organoboron building block used primarily in the synthesis of complex pharmaceutical agents. It serves as a critical "handle" for installing the 6-methoxyquinoline moiety—a privileged scaffold in medicinal chemistry known for its antimalarial (e.g., Primaquine, Tafenoquine) and kinase-inhibitory activities—via Palladium-catalyzed cross-coupling reactions.

Unlike the classic 8-aminoquinolines where the 8-position is substituted with a nitrogen, this boronic acid enables the formation of carbon-carbon bonds at the 8-position, expanding the chemical space available for structure-activity relationship (SAR) studies.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 2773311-30-9 |

| IUPAC Name | (6-Methoxyquinolin-8-yl)boronic acid |

| Molecular Formula | C₁₀H₁₀BNO₃ |

| Molecular Weight | 203.00 g/mol |

| SMILES | COc1cc2ncccc2c(B(O)O)c1 |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Acidity (pKa) | Boronic acid group typically pKa ~8-9; Quinoline N pKa ~4-5 |

Synthesis & Production

The synthesis of (6-Methoxyquinolin-8-yl)boronic acid typically proceeds via the borylation of an aryl halide precursor. The high nitrogen content and electron-rich nature of the 6-methoxyquinoline ring require careful control of reaction conditions to prevent protodeboronation.

Synthetic Pathway

The most robust industrial route involves the Palladium-catalyzed Miyaura borylation of 8-bromo-6-methoxyquinoline .

Step 1: Precursor Preparation

-

Starting Material: 6-Methoxyquinoline.[2][3][4][5][6][7][8][9]

-

Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine (

) in acetic acid. The 8-position is activated by the methoxy group (ortho-para director) but deactivated by the pyridine ring; however, the 5- and 8-positions are the primary sites for electrophilic attack. Optimization is required to favor the 8-isomer over the 5-isomer.

Step 2: Borylation

-

Reagents: Bis(pinacolato)diboron (

), -

Solvent: 1,4-Dioxane or DMSO.

-

Conditions: 80–100°C under inert atmosphere (

or Ar). -

Hydrolysis: The resulting pinacol ester is hydrolyzed using

/

Reaction Mechanism Visualization

The following diagram illustrates the logical flow from the commercially available quinoline to the final boronic acid.

Caption: Synthetic route from 6-methoxyquinoline to the target boronic acid via borylation.

Applications in Drug Discovery[11][12][13]

Expanding the "Privileged Scaffold"

The 6-methoxy-8-aminoquinoline core is legendary in antimalarial therapy. However, the nitrogen linkage at position 8 is metabolically labile (leading to oxidative stress and hemolysis in G6PD-deficient patients).

-

Innovation: Replacing the C-N bond with a C-C bond using (6-Methoxyquinolin-8-yl)boronic acid allows researchers to create C8-aryl or C8-alkyl analogs . These analogs often retain antimalarial potency while altering metabolic stability and toxicity profiles.

Kinase Inhibition

Quinoline boronic acids are used to synthesize biaryl systems that fit into the ATP-binding pockets of kinases. The methoxy group at position 6 often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase.

Fluorescent Probes

Methoxyquinolines are inherently fluorescent. By coupling this unit to biological ligands, researchers generate "turn-on" sensors for metal ions (

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling (6-Methoxyquinolin-8-yl)boronic acid with an aryl halide (e.g., 4-bromopyridine) to form a biaryl scaffold.

Reagents

-

(6-Methoxyquinolin-8-yl)boronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution) or -

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water

Step-by-Step Methodology

-

Setup: Charge a microwave vial or round-bottom flask with the aryl halide (1.0 mmol) and (6-Methoxyquinolin-8-yl)boronic acid (1.2 mmol).

-

Catalyst Addition: Add

(58 mg, 0.05 mmol) in a glovebox or under a stream of nitrogen. -

Solvent: Add degassed DME (12 mL) and 2.0 M

(4 mL). -

Reaction: Seal and heat to 90°C for 12–16 hours (or 120°C for 30 min in a microwave reactor).

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting: Protodeboronation

Heteroaryl boronic acids, particularly 2- and 4-pyridyl/quinolyl types, are prone to protodeboronation (loss of the boron group replaced by hydrogen).

-

Mechanism: Facilitated by the basic conditions and the electron-withdrawing nature of the nitrogen ring.

-

Mitigation: If yields are low, switch to anhydrous conditions using

co-catalysis (Liebeskind-Srogl coupling) or use the MIDA boronate ester equivalent if available.

Caption: Catalytic cycle for the cross-coupling of (6-Methoxyquinolin-8-yl)boronic acid.

Safety & Stability

-

Storage: Store at 2–8°C. Boronic acids can dehydrate to form boroxines (cyclic trimers) upon standing; this is reversible and typically does not affect reactivity.

-

Handling: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

-

Stability: Sensitive to oxidizers. The C-B bond is labile under strongly acidic or basic conditions at high temperatures.

References

-

Reagentia Catalog . (6-Methoxyquinolin-8-yl)boronic acid Product Page. Retrieved from (CAS Verification: 2773311-30-9).

-

BLD Pharm . Product Analysis: (6-Methoxyquinolin-8-yl)boronic acid. Retrieved from .

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014) .[10] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[10] (General protocol grounding).

-

Hochegger, P., et al. (2021) . 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[11] Molecules, 26, 5530.[11] (Context on 6-methoxyquinoline scaffold).

Sources

- 1. 944407-86-7|(2-Methoxyquinolin-8-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. 6-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. CAS [chemicalbook.com]

- 5. 2773311-28-5 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 6. (6-Methoxyquinolin-8-yl)boronic acid (1 x 100 mg) | Reagentia [reagentia.eu]

- 7. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study [mdpi.com]

- 8. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Quinoline Boronic Acids

Introduction: Quinoline boronic acids represent a pivotal class of reagents in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the facile construction of complex molecular architectures, making them indispensable building blocks for drug discovery and the development of novel organic materials.[1][2] However, the reactivity that makes these compounds so valuable also necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of quinoline boronic acids, designed for researchers, scientists, and professionals in drug development.

Understanding the Hazard Profile: A Synthesis of Safety Data

While a specific, universal Safety Data Sheet (SDS) for all quinoline boronic acids is not feasible due to isomer-specific variations, a consolidated analysis of available data reveals a consistent hazard profile. The primary concerns associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][3][4][5][6][7][8][9]

Core Hazard Classifications:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][4][5][6][7][8][9]

-

Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][3][4][5][6][7][8][9]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][5][6][7][8][9]

-

Acute Toxicity (Oral, Dermal, Inhalation - Category 4 for some derivatives): Some quinoline boronic acids are classified as harmful if swallowed, in contact with skin, or if inhaled.[6]

Table 1: Consolidated GHS Hazard Information for Quinoline Boronic Acids

| Hazard Statement | GHS Code | Signal Word | Representative Pictogram |

| Causes skin irritation | H315 | Warning | GHS07 (Exclamation Mark) |

| Causes serious eye irritation | H319 | Warning | GHS07 (Exclamation Mark) |

| May cause respiratory irritation | H335 | Warning | GHS07 (Exclamation Mark) |

This table represents a synthesis of information from multiple SDS sources for various quinoline boronic acid isomers.

Proactive Safety: Engineering Controls and Personal Protective Equipment

The principle of "as low as reasonably practicable" (ALARP) should govern all handling of quinoline boronic acids. This is best achieved through a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of solid quinoline boronic acids or their solutions should be conducted within a certified chemical fume hood.[10] This is critical to prevent the inhalation of fine powders or aerosols. The causality here is straightforward: a fume hood provides a contained workspace with constant airflow, drawing potentially harmful vapors or dust away from the user's breathing zone.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[11][12] A face shield worn over safety glasses is recommended when handling larger quantities or when there is a significant risk of splashing.[4] The rationale is to protect against both direct splashes and incidental contact from airborne particles.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves.[4][11] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[13]

-

Lab Coat: A long-sleeved lab coat is essential to protect the skin on the arms.[12] Ensure the lab coat is fully buttoned.

-

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, additional respiratory protection is not required. However, if engineering controls are insufficient or during large-scale transfers where dust generation is unavoidable, a NIOSH/MSHA-approved respirator may be necessary.[11][12]

Workflow for Safe Handling of Quinoline Boronic Acids

The following diagram outlines a logical workflow for the safe handling of quinoline boronic acids, from preparation to cleanup.

Caption: A stepwise workflow for the safe handling of quinoline boronic acids.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a self-validating system for the safe preparation of a quinoline boronic acid solution.

-

Preparation:

-

Verify that the chemical fume hood has a current certification and is functioning correctly.

-

Don all required PPE: safety goggles, lab coat, and nitrile gloves.

-

Place a weigh boat, spatula, and a container with the appropriate solvent inside the fume hood.

-

-

Weighing:

-

Carefully open the quinoline boronic acid container inside the fume hood to minimize the dispersal of dust.

-

Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating airborne dust.

-

Securely close the stock container.

-

-

Dissolution:

-

Transfer the weighed solid to the reaction vessel or storage container.

-

Slowly add the solvent to the solid to avoid splashing.

-

If necessary, gently swirl or stir the mixture to facilitate dissolution.

-

-

Cleanup:

-

Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

-

Wipe down the spatula and the work surface within the fume hood with an appropriate solvent.

-

Properly dispose of all waste as described in the "Waste Disposal" section.

-

Storage and Stability

Proper storage is crucial to maintain the integrity of quinoline boronic acids and to prevent accidental exposure.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed to prevent moisture absorption and potential degradation.[5][12] Some suppliers recommend refrigeration (2-8°C or 0-8°C).[2][14] Always consult the supplier's specific recommendations.

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[13]

Emergency Procedures: A Calm and Calculated Response

In the event of an exposure or spill, a pre-planned and practiced response is essential.

Exposure Response:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][6][11][13] Seek immediate medical attention.[3][5][6][11][13]

-

Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[5][6][13] If skin irritation occurs, seek medical advice.[4][15]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][5][6][13] If breathing is difficult or if symptoms persist, seek medical attention.[3][5][6][13]

-

Ingestion: Wash out the mouth with water.[11] Do not induce vomiting. Seek immediate medical attention.[11]

Spill Response:

For minor spills within a fume hood:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an absorbent material such as vermiculite or sand.[16]

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13][16]

-

Clean the spill area with soap and water.[16]

For major spills, evacuate the area and contact your institution's emergency response team.[16]

Caption: A decision tree for responding to emergencies involving quinoline boronic acids.

Waste Disposal

All waste containing quinoline boronic acids, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Labeling: Label waste containers clearly with "Hazardous Waste" and the full chemical name.[16]

-

Segregation: Keep solid and liquid waste streams separate.

-

Disposal: Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][5][6][7][12][13]

Conclusion

Quinoline boronic acids are powerful tools in the arsenal of the synthetic chemist. By understanding their hazard profile and adhering to the principles of proactive safety—from engineering controls and PPE to meticulous handling and emergency preparedness—researchers can confidently and safely leverage these valuable reagents to drive innovation in drug discovery and beyond. A culture of safety, grounded in technical understanding and consistent practice, is the most critical catalyst for scientific advancement.

References

-

University of Louisville. (n.d.). Standard Operating Procedure for Use of Quinoline. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - Quinoline-5-boronic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - Quinoline-3-boronic acid. Retrieved from [Link]

-

Lab Alley. (2025, July 15). Boric Acid Safety & Hazards. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 2-Isopropoxypyridine-3-boronic acid pinacolester. Retrieved from [Link]

-

Shanghai Canbi Pharma Ltd. (2010, July 30). SAFETY DATA SHEET - QUINOLINE-7-BORONIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Quinolin-5-ylboronic acid. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2025, June 24). Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Retrieved from [Link]

-

Capot Chemical. (2013, August 21). MSDS of Quinoline-5-boronic acid. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. aksci.com [aksci.com]

- 8. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.ca [fishersci.ca]

- 14. 3-Quinolineboronic acid | 191162-39-7 [chemicalbook.com]

- 15. Quinoline-8-boronic Acid | 86-58-8 | TCI AMERICA [tcichemicals.com]

- 16. media.clemson.edu [media.clemson.edu]

Technical Guide: Crystal Structure Analysis of (6-Methoxyquinolin-8-yl)boronic Acid Derivatives

Executive Summary & Structural Significance[2][3]

The (6-Methoxyquinolin-8-yl)boronic acid scaffold represents a unique class of "frustrated" Lewis pairs where the Lewis acidic boron center is spatially proximate to the Lewis basic quinoline nitrogen.[1][2] Unlike typical arylboronic acids that adopt a trigonal planar (

For the 6-methoxy derivative, this interaction is electronically modulated by the electron-donating methoxy group (

Key Structural Features to Target[3][5]

-

N→B Dative Bond Length: Typically 1.60–1.75 Å in 8-substituted quinolines.[1][2]

-

Boron Hybridization: Deviation from planarity (Tetrahedral Character).[1]

-

Supramolecular Assembly: Competition between intramolecular coordination (monomer) and intermolecular dehydration (boroxine dimers).[1]

Crystallization Protocol: The Hydration Balance

The primary failure mode in crystallizing (6-Methoxyquinolin-8-yl)boronic acid is the inadvertent formation of the cyclic boroxine anhydride (trimer) or intermolecularly bound dimers.[1][2] Boronic acids are prone to dehydration under standard crystallization conditions (e.g., heat or non-polar solvents).[1]

To isolate the monomeric boronic acid with the intact N→B coordination, you must maintain a specific water activity in the crystallization medium.

Phase 1: Solvent Selection Strategy

| Solvent System | Target Species | Mechanism | Risk Profile |

| THF / Water (9:1) | Monomeric Acid | Water suppresses dehydration; THF solubilizes the organic backbone.[1][2] | Low (Recommended) |

| Acetone / Water | Monomeric Acid | Similar to THF but faster evaporation.[1] | Medium (Twinning) |

| Toluene / Heat | Boroxine (Anhydride) | Azeotropic removal of water forces trimerization.[1] | High (Wrong Phase) |

| Methanol | Boronate Esters | Solvolysis forms methyl esters ( | High (Chemical Change) |

Phase 2: Slow Evaporation Protocol (Self-Validating)

This protocol uses a "humidified chamber" approach to prevent dehydration.[1][2]

-

Dissolution: Dissolve 20 mg of the crude boronic acid in 2 mL of THF/Water (9:1 v/v) at ambient temperature. Do not heat above 40°C.

-

Filtration: Pass through a 0.22 µm PTFE syringe filter into a clean scintillation vial.

-

The Chamber: Place the open vial inside a larger jar containing 5 mL of pure water. Cap the outer jar.

-

Equilibration: Vapor diffusion will slowly increase the water content in the inner vial, reducing solubility while maintaining hydration to prevent boroxine formation.

-

Harvest: Colorless prisms typically appear within 48–72 hours.[2]

Workflow Visualization: Structural Determination

The following diagram outlines the decision logic for assigning the correct structural motif based on preliminary data.

Caption: Decision tree for distinguishing the target monomeric structure from dehydrated artifacts based on bond geometry.

X-Ray Data Acquisition & Refinement

For 8-substituted quinoline boronates, the electron density around the Boron atom is critical. The N→B bond creates a continuum of hybridization states.

Data Collection Parameters[7][9][10][11][12]

-

Temperature: 100 K (Essential to reduce thermal motion of the methoxy group and stabilize the dative bond).

-

Resolution: 0.75 Å or better (Required to resolve the H-atoms on the boronic acid hydroxyls).

-

Source: Mo-Kα (

Å) is preferred over Cu-Kα to minimize absorption by the aromatic quinoline system, though Cu is acceptable if crystals are small (<0.1 mm).[1][2]

Refinement Nuances (SHELXL/OLEX2)

-

Boron Geometry: Do not restrain the boron to be planar (FLAT command). Allow it to refine freely to determine the degree of pyramidalization.

-

Hydrogen Atoms: The hydroxyl hydrogens (

) are often involved in intermolecular hydrogen bonding.[1][3][2] Locate them in the Difference Fourier map. If disordered, use a riding model (AFIX 147) but verify the H-bond donor geometry.[1] -

Methoxy Group: The 6-OMe group may exhibit rotational disorder.[2] Check for elongated thermal ellipsoids on the methyl carbon.

Structural Analysis: The Tetrahedral Character ( )[1]

Once the structure is solved, you must quantify the strength of the N→B interaction. In (6-Methoxyquinolin-8-yl)boronic acid, the 6-methoxy group increases the electron density on the nitrogen, theoretically shortening the N→B bond compared to the unsubstituted parent.[1][2]

Calculate the Tetrahedral Character (

- : The six bond angles around the boron atom (C-B-O1, C-B-O2, C-B-N, O1-B-O2, etc.).[1][2]

-

Interpretation:

Intermolecular Packing

Expect

Applications in Drug Discovery[5][10][13][14]

Understanding this crystal structure provides direct insights for medicinal chemistry:

-

Protease Inhibition: The tetrahedral boron mimics the transition state of peptide hydrolysis. The crystal structure defines the "resting state" geometry before binding to the enzyme (e.g., serine proteases).[1]

-

Sugar Sensing: The N→B bond is broken upon binding to diols (sugars), causing a fluorescence change. The 6-methoxy group acts as the fluorophore.[2] The crystal structure confirms the pre-organized cavity size for sugar selectivity.

-

Suzuki Coupling Rates: The N-coordinated boron is less electrophilic, potentially slowing down transmetallation in Suzuki-Miyaura coupling unless a base disrupts the N→B bond.[2]

References

-

Self-Assembly of 8-Quinolineboronic Acid: Wang, W., et al.[1][3][2] "A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution."[1][3][2] PMC, 2025 .[4][5]

-

Boroxine-Boronic Acid Equilibrium: "The Boroxine–Boronic Acid Equilibrium." University of Edinburgh Research Explorer, 2025 . [1]

-

General Boronic Acid Crystallization: "Structure, Properties, and Preparation of Boronic Acid Derivatives." Wiley-VCH, 2010 .[1][2] [1]

-

Quinoline Derivatives in Medicinal Chemistry: "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors." MDPI, 2024 . [1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing Mechanical Properties and Crystallization Kinetics of Isotactic Polypropylene by Boronic Acid-Cross-Linked Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]

The 8-Boronoquinoline Scaffold: Structural Paradigms, Synthesis, and Applications

Executive Summary

The 8-boronoquinoline (8-BQ) scaffold represents a privileged structural motif in organic synthesis and chemical biology. Unlike simple phenylboronic acids, 8-BQ derivatives possess a unique intramolecular dative bond between the quinoline nitrogen (Lewis base) and the boron atom (Lewis acid). This N→B interaction creates a rigid, pseudo-cyclic five-membered ring that fundamentally alters the electronic properties, hydrolytic stability, and fluorescence mechanisms of the molecule.

This guide provides an in-depth analysis of the 8-BQ framework, detailing the structural consequences of N-B coordination, validated synthesis protocols, and its dual utility as a fluorescent sensor and a bifunctional catalyst.

Part 1: The Structural Paradigm (The N-B Dative Bond)

The defining feature of 8-boronoquinoline is the proximity of the lone pair on the quinoline nitrogen to the empty p-orbital of the boron at the C8 position.

Structural Characterization

Crystallographic studies confirm that 8-quinolineboronic acid exists primarily in a "closed" form in the solid state, characterized by an N-B bond length of approximately 1.69–1.71 Å . This is significantly shorter than the sum of the van der Waals radii, indicating a strong dative interaction.

-

Tetrahedral Character: Unlike the trigonal planar (

) geometry of typical arylboronic acids, the boron in 8-BQ exhibits significant tetrahedral ( -

Hydrolytic Stability: The N→B coordination shields the boron center from nucleophilic attack, making 8-BQ derivatives more resistant to deboronation compared to their phenyl counterparts.

-

Electronic Modulation: The donation of electron density from Nitrogen to Boron reduces the electron density on the quinoline ring, making it more susceptible to nucleophilic aromatic substitution at other positions (e.g., C4).

Visualization of the Equilibrium

The following diagram illustrates the dynamic equilibrium between the open (trigonal) and closed (tetrahedral) forms, which is central to its reactivity and sensing capabilities.

Figure 1: The dynamic equilibrium of the 8-boronoquinoline scaffold. The N-B interaction stabilizes the closed form, while binding to diols locks the system into a highly fluorescent tetrahedral state.

Part 2: Synthesis of 8-Boronoquinoline Derivatives

Synthesizing 8-BQ derivatives requires overcoming the steric hindrance at the C8 position. Two primary methodologies are dominant: Cryogenic Lithiation (Method A) and Pd-Catalyzed Borylation (Method B).

Method A: Cryogenic Lithium-Halogen Exchange (The Gold Standard)

This method is preferred for generating the parent boronic acid or simple esters from 8-bromoquinoline. It relies on the rapid exchange of the bromine for lithium at low temperatures to prevent benzyne formation or nucleophilic attack on the pyridine ring.

Protocol:

-

Reagents: 8-Bromoquinoline (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), Triisopropyl borate (1.2 eq), Dry THF or Diethyl Ether.

-

Setup: Flame-dried Schlenk flask under Argon atmosphere.

-

Procedure:

-

Dissolve 8-bromoquinoline in anhydrous THF (0.2 M concentration).

-

Cool the solution to -78 °C (Acetone/Dry Ice bath). Critical: Temperature control is vital to prevent polymerization.

-

Add n-BuLi dropwise over 20 minutes. The solution typically turns deep red/orange, indicating the formation of 8-lithioquinoline.

-

Stir at -78 °C for 30 minutes.

-

Add Triisopropyl borate (or Trimethyl borate) rapidly in one portion. The Lewis basic nitrogen facilitates the capture of the borate.

-

Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Add 1M HCl to hydrolyze the boronate ester to the boronic acid.

-

Purification: Adjust pH to ~8 to precipitate the boronic acid or extract with EtOAc.

-

Method B: Pd-Catalyzed Miyaura Borylation (The Tolerant Route)

For substrates containing functional groups sensitive to organolithiums (e.g., esters, nitriles), Palladium-catalyzed borylation is the superior choice.

Protocol:

-

Reagents: 8-Bromoquinoline or 8-Chloroquinoline, Bis(pinacolato)diboron (

), -

Solvent: 1,4-Dioxane or DMSO (degassed).

-

Conditions: Heat at 80–100 °C for 12–24 hours.

-

Note: The N-B coordination can sometimes inhibit the catalyst turnover by sequestering the palladium. Using bulky ligands (e.g., XPhos) or higher catalyst loading may be required for sterically crowded derivatives.

Data Summary: Synthetic Yield Comparison

| Substrate (X=) | Method | Conditions | Yield (%) | Notes |

| 8-Br-Quinoline | Lithiation | n-BuLi, -78°C, THF | 85-92% | Best for scale-up; requires dry conditions. |

| 8-Cl-Quinoline | Miyaura | Pd(dppf)Cl2, 100°C | 65-75% | Slower oxidative addition due to Cl bond strength. |

| 6-Substituted-8-Br | Lithiation | n-BuLi, -78°C, Et2O | 70-80% | Solubility issues in Et2O; THF preferred. |

| 8-Br-Quinoline | Miyaura | Pd(OAc)2/S-Phos, 80°C | 88% | S-Phos ligand helps overcome N-coordination. |

Part 3: Fluorescent Sensing Applications[1][2]

8-Boronoquinoline derivatives are premier sensors for carbohydrates (glucose, fructose) and reactive oxygen species (ROS). The mechanism relies on the modulation of Photoinduced Electron Transfer (PET) .

The "Switch-On" Mechanism

-

Free State: In the absence of a target, the lone pair of the quinoline nitrogen can quench the fluorescence of the fluorophore via PET. However, in 8-BQ, the dative N-B bond partially engages this lone pair.

-

Bound State (Diols): When a diol (sugar) binds to the boron, it forms a cyclic boronate ester. This increases the Lewis acidity of the boron, strengthening the N-B interaction.

-

Result: The nitrogen lone pair becomes tightly coordinated to the boron, completely shutting off the PET quenching pathway. This results in a significant increase (up to 40-fold) in fluorescence intensity.[1]

Experimental Workflow: Glucose Sensing

The following DOT diagram outlines the logical flow for a glucose sensing experiment using an 8-BQ derivative.

Figure 2: Step-by-step workflow for evaluating carbohydrate binding affinity using 8-BQ fluorescent probes.

Part 4: Synthetic Utility (Catalysis & Cross-Coupling)[4][5]

Beyond sensing, the 8-BQ scaffold serves as a functional tool in organic synthesis.[2][3][4][5]

Bifunctional Catalysis

Letsinger and colleagues demonstrated that 8-quinolineboronic acid acts as a bifunctional catalyst for the hydrolysis of chloroalcohols.

-

Mechanism: The boron atom (Lewis acid) binds the substrate (alkoxide), while the nitrogen atom (Lewis base) acts as a general base to activate a water molecule or the nucleophile.

-

Significance: This mimics enzyme-like cooperativity, accelerating reaction rates significantly compared to phenylboronic acid or quinoline alone.

Suzuki-Miyaura Coupling Challenges

Using 8-BQ as a substrate in Suzuki coupling is challenging due to:

-

Steric Hindrance: The C8 position is flanked by the nitrogen and the peri-hydrogen (C1).

-

Catalyst Poisoning: The nitrogen can coordinate to the Pd center.

Optimization Strategy:

-

Base: Use weak bases like

or -

Ligands: Use bulky, electron-rich phosphines (e.g., S-Phos or XPhos ) to prevent the quinoline nitrogen from displacing the ligand on the Palladium.

References

-

Crystallographic Analysis of N-B Bond

-

Fluorescent Sensing Mechanism

-

Bifunctional Catalysis (Classic Work)

-

Suzuki-Miyaura Coupling of Hindered Boronates

-

General Properties and Safety

Sources

- 1. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 86-58-8: 8-Quinoline boronic acid | CymitQuimica [cymitquimica.com]

- 3. watsonnoke.com [watsonnoke.com]

- 4. A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 8-Quinolineboronic acid | C9H8BNO2 | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Acidity of (6-Methoxyquinolin-8-yl)boronic acid: pKa Values and Acidity Constants

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of the acidity, expressed as pKa and the acidity constant (Ka), of (6-methoxyquinolin-8-yl)boronic acid. As boronic acids are crucial building blocks in medicinal chemistry and organic synthesis, a thorough understanding of their physicochemical properties, particularly their acidity, is paramount for optimizing their use in drug design and development.[1][2][3][4][5][6] This document will delve into the theoretical underpinnings of boronic acid acidity, present established methodologies for its experimental determination, and discuss the structural implications of the 6-methoxyquinoline moiety on the boron center's Lewis acidity.

The Significance of pKa in Boronic Acid Chemistry

Boronic acids, characterized by a carbon-boron bond, are not classical Brønsted acids but rather Lewis acids.[7] Their acidity arises from the interaction of the vacant p-orbital on the boron atom with a Lewis base, typically a hydroxide ion in aqueous media, to form a more stable, tetracoordinate boronate species.[8] The equilibrium of this reaction is a critical determinant of the compound's behavior in biological and chemical systems.[2][3][4]

The pKa of a boronic acid dictates several key properties relevant to drug development:

-

Aqueous Solubility: The formation of the anionic boronate species at physiological pH enhances water solubility, a crucial factor for drug delivery and bioavailability.[1]

-

Reactivity in Cross-Coupling Reactions: The reactivity of boronic acids in Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry, is influenced by their acidity.[5][6][9]

-

Biological Interactions: The ability to form reversible covalent bonds with diols, present in many biological molecules like sugars and glycoproteins, is pH-dependent and central to their mechanism of action in various therapeutic applications.[2]

The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is depicted below:

Caption: Acid-base equilibrium of a generic boronic acid.

Physicochemical Profile: (6-Methoxyquinolin-8-yl)boronic acid

Structural Features Influencing Acidity:

-

Quinoline Ring: The quinoline moiety is an electron-withdrawing heterocyclic system. The nitrogen atom, particularly when protonated, exerts a significant inductive and mesomeric electron-withdrawing effect, which is expected to increase the Lewis acidity of the boronic acid group and thus lower its pKa.

-

Methoxy Group: The methoxy group at the 6-position is generally considered an electron-donating group through its mesomeric effect (+M) and an electron-withdrawing group through its inductive effect (-I). The overall effect on the acidity of the boronic acid at the 8-position will depend on the interplay of these electronic influences transmitted through the quinoline ring system.

| Property | Predicted Influence on Acidity of (6-Methoxyquinolin-8-yl)boronic acid |

| Quinoline Moiety | Electron-withdrawing, expected to increase acidity (lower pKa) |

| Methoxy Group (at C6) | Electron-donating (mesomeric), potentially decreasing acidity (raising pKa) |

| Positional Relationship | The electronic effects are transmitted through the aromatic system to the boronic acid at the 8-position. |

Experimental Determination of pKa

The determination of pKa for boronic acids can be achieved through several robust analytical techniques. The most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[7][10]

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[10] It involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the boronic acid and monitoring the resulting change in pH with a calibrated electrode.

Experimental Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution:

-

Accurately weigh a precise amount of (6-methoxyquinolin-8-yl)boronic acid (e.g., 5-10 mg).

-

Dissolve the compound in a known volume of a suitable solvent. Due to the potential for limited aqueous solubility, a co-solvent system such as a methanol-water or DMSO-water mixture may be necessary.[10] It is crucial to note that the pKa value obtained will be an apparent pKa (pKa') specific to the solvent system used.

-

Ensure a constant ionic strength is maintained throughout the experiment by adding a background electrolyte (e.g., 0.1 M KCl).[3]

-

-

Titration Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

Titrate the solution with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH) using an automated titrator for precise volume delivery.[10][11]

-

Record the pH value after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Specialized software can be used to analyze the titration curve and calculate the pKa value with high precision.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method suitable for compounds with a chromophore close to the ionization center, which is the case for (6-methoxyquinolin-8-yl)boronic acid due to the quinoline ring system.[10][12] This technique relies on the change in the UV-Vis absorption spectrum of the compound as it transitions between its neutral and ionized forms.[13]

Experimental Protocol: UV-Vis Spectrophotometry

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 2 pH units above and below the expected pKa.

-

-

Sample Preparation:

-

Prepare a stock solution of (6-methoxyquinolin-8-yl)boronic acid in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of sample solutions by diluting the stock solution into each of the buffer solutions to a constant final concentration. The final concentration should be low enough to ensure solubility and adherence to the Beer-Lambert law.[12]

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each sample solution over a relevant wavelength range.

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In addition to experimental methods, computational approaches can provide an estimate of the pKa value.[1][3] These methods, often employing quantum mechanical calculations, can be useful for initial screening and for understanding the electronic factors that govern acidity. However, it is important to note that the accuracy of computationally predicted pKa values can vary, and they should ideally be validated by experimental data.[3][7]

Conclusion

A precise understanding of the pKa of (6-methoxyquinolin-8-yl)boronic acid is critical for its effective application in drug discovery and development. While an experimentally determined value is not currently documented, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. Based on its chemical structure, the pKa is anticipated to be influenced by the electron-withdrawing nature of the quinoline ring and the electronic effects of the methoxy substituent. The methodologies of potentiometric titration and UV-Vis spectrophotometry offer robust and reliable means to quantify this essential physicochemical parameter, thereby enabling the rational design and optimization of novel therapeutics.

References

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1).

- On the Computational Determination of the pK a of Some Arylboronic Acids. (2025, July 24). MDPI.

- Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024, June 6).

- Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry.

- Physical and Chemical Properties of Boronic Acids: Formulation Implic

- Potentiometric and thermometric determin

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Chemistry Of Boronic Esters. (2019, October 31). AA Blocks.

- Rapid Determination of Ionization Constants (pKa)

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024, June 6). MDPI.

- How to measure pKa by UV-vis spectrophotometry: A Chemagin

- Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024, June 6).

- EXPT.

- (8-Methoxyquinolin-5-yl)boronic acid. Chem-Impex.

- Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018).

- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)

- 6-Methoxy-8-quinolinamine. PubChem.

- Bordwell pKa Table. (2017, October 27).

- CAS 86-58-8: 8-Quinoline boronic acid. CymitQuimica.

- (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid. Sigma-Aldrich.

- Quinoline-8-boronic Acid (contains varying amounts of Anhydride). TCI Chemicals.

- Quinoline-2-boronic acid. Sigma-Aldrich.

- Boronic Acids and Deriv

- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

- Selected boronic acids and their pKa values.

- (7-Fluoro-6-methoxyquinolin-8-yl)boronic acid. BLDpharm.

Sources

- 1. mdpi.com [mdpi.com]

- 2. aablocks.com [aablocks.com]

- 3. mdpi.com [mdpi.com]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. CAS 86-58-8: 8-Quinoline boronic acid | CymitQuimica [cymitquimica.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Methodological & Application

Application Note: Synthesis of Biologically Active Quinoline Scaffolds from Boronic Acids

Executive Summary

The quinoline pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Bosutinib), and antibacterial agents.[1] While traditional Skraup or Friedländer syntheses build the ring, modern drug discovery demands the rapid diversification of the core scaffold.

This guide details the application of boronic acids to functionalize quinolines.[2][3][4][5] We move beyond basic textbook reactions to cover high-fidelity protocols for Suzuki-Miyaura cross-coupling (for halogenated precursors) and Minisci-type C-H activation (for direct functionalization).

Part 1: Strategic Disconnection & Decision Matrix

Before selecting a protocol, the synthetic chemist must analyze the substrate's electronic availability and the desired substitution pattern. Boronic acids offer two distinct entry points:

-

Pd-Catalyzed Cross-Coupling: Requires a pre-functionalized halo-quinoline. Best for precise, regioselective C-C bond formation at C2, C3, or C4.

-

Radical C-H Functionalization: Uses native quinolines or quinoline N-oxides. Best for late-stage functionalization at electron-deficient positions (C2/C4) without pre-halogenation.

Workflow Visualization: Reaction Selection

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and regiochemical requirements.

Part 2: The Suzuki-Miyaura Paradigm (Cross-Coupling)[6]

The Suzuki coupling is the industry standard for merging boronic acids with halo-quinolines. However, quinolines present a specific challenge: Nitrogen Coordination. The basic nitrogen lone pair can bind to the Palladium center, poisoning the catalyst.

Protocol A: C-3 Arylation of Quinoline (The "Difficult" Position)

The C-3 position is electronically distinct and often requires specialized ligands to prevent catalyst deactivation and facilitate oxidative addition.

Target: 3-(4-Methoxyphenyl)quinoline Reagents: 3-Bromoquinoline, 4-Methoxyphenylboronic acid.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

-

3-Bromoquinoline (1.0 equiv, 1.0 mmol)

-

4-Methoxyphenylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)[5]

-

Ligand: S-Phos or XPhos (4 mol%) – Critical for sterically demanding or heteroaryl couplings.

-

Base: K₃PO₄ (2.0 equiv, finely ground)

-

-

Solvation: Add n-Butanol or Toluene/Water (10:1) . Note: Protic co-solvents often accelerate Suzuki couplings of heterocycles.

-

Reaction: Seal the vial and heat to 100°C for 12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Key Insight: Using bulky biaryl phosphine ligands (Buchwald ligands like XPhos) prevents the quinoline nitrogen from coordinating to the Pd center, ensuring high turnover numbers (TON) [1].

Part 3: The Radical Frontier (C-H Activation)

For late-stage functionalization where pre-halogenation is inefficient, the Minisci-type reaction using boronic acids is a powerful alternative. This method generates an aryl radical from the boronic acid which attacks the protonated (electron-deficient) quinoline.

Protocol B: Silver-Catalyzed Direct C-2 Arylation

This protocol avoids the need for halogenated starting materials, utilizing a silver catalyst and a persulfate oxidant to generate radicals from boronic acids.[6]

Target: 2-Phenylquinoline Reagents: Quinoline, Phenylboronic acid.

Step-by-Step Methodology:

-

Setup: To a solution of Quinoline (1.0 equiv) in DCM/Water (1:1 biphasic system) add:

-

Arylboronic acid (1.5 equiv)

-

Trifluoroacetic acid (TFA) (1.0 equiv) – Essential to protonate the quinoline, lowering the LUMO energy at C-2.

-

-

Catalyst/Oxidant Addition: Add AgNO₃ (0.2 equiv) and K₂S₂O₈ (3.0 equiv).[2]

-

Reaction: Stir vigorously at Room Temperature (open flask is acceptable) for 2–6 hours.

-

Mechanism Check: The reaction produces CO₂ (from decarboxylation if using acids, but here it generates protons/sulfate). Gas evolution may be observed.

-

Workup: Basify with saturated NaHCO₃ (to deprotonate the product). Extract with DCM.

-

Purification: Silica gel chromatography.

Mechanistic Visualization: Radical Pathway

Figure 2: Proposed mechanism for the Ag-catalyzed Minisci-type arylation of quinolines using boronic acids [2].

Part 4: Troubleshooting & Optimization

The synthesis of N-heterocycles is prone to specific failure modes. Use this table to diagnose low yields.

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Catalyst Poisoning | No conversion; SM recovered. | Quinoline N binds Pd. | Switch to Pd(dppf)Cl₂ or add XPhos . Use a stronger base to ensure Boronate formation. |

| Protodeboronation | Aryl halide recovered; Benzene formed. | Boronic acid hydrolyzes C-B bond. | Use MIDA Boronates (slow release) or anhydrous conditions. Avoid electron-poor boronic acids if possible [3]. |

| Regio-scrambling | Mixture of isomers (C2/C4). | Radical lack of selectivity (Minisci). | Block C-4 position or use Quinoline N-oxide (directs to C-2 more selectively). |

| Homocoupling | Biaryl (Ar-Ar) formation. | Oxidative coupling of boronic acid.[7] | Degas solvents thoroughly (remove O₂). Reduce oxidant loading in Suzuki. |

Part 5: Biological Context & Application[9]

The protocols above are directly applicable to the synthesis of libraries for SAR (Structure-Activity Relationship) studies.

-

Kinase Inhibition: The C-3 arylation (Protocol A) is crucial for synthesizing analogs of Bosutinib (Src/Abl inhibitor), where the 3-position substitution dictates ATP-binding pocket affinity.

-

Antimalarials: C-4 functionalization (accessible via Suzuki on 4-chloroquinoline) is the primary route for Chloroquine and Amodiaquine analogs.

-

MIDA Boronates: For complex drug synthesis, MIDA boronates are recommended.[8] They are stable to chromatography and allow for "iterative cross-coupling," enabling the sequential assembly of poly-functionalized quinolines without intermediate instability [3].

References

-

Suzuki-Miyaura Coupling of Heterocycles

-

Minisci-Type C-H Functionalization

- Title: Practical C-H Functionalization of Quinones with Boronic Acids (Analogous mechanism for Quinolines)

- Source: Journal of the American Chemical Society (Baran Lab)

-

URL:[Link]

- MIDA Boronate Technology: Title: MIDA Boronates: A New Organo-boron Reagent Source: BLD Pharm / Sigma-Aldrich Technical Notes

-

Regioselective Routes

- Title: Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids

- Source: Organic Letters

-

URL:[Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Direct C–H Functionalization of Quinones with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Practical C-H functionalization of quinones with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Arylation of (6-Methoxyquinolin-8-yl)boronic Acid

Topic: Palladium-catalyzed arylation conditions for (6-Methoxyquinolin-8-yl)boronic acid Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists

Executive Summary

(6-Methoxyquinolin-8-yl)boronic acid represents a challenging class of heterocyclic coupling partners. Unlike simple phenylboronic acids, this substrate presents two distinct failure modes: rapid protodeboronation due to the peri-nitrogen atom and catalyst poisoning via N-coordination.

This guide details a high-fidelity protocol utilizing Buchwald-type precatalysts (specifically SPhos Pd G3) to overcome these steric and electronic hurdles. The inclusion of the 6-methoxy group, while electronically stabilizing, adds electron density that can complicate purification, necessitating specific workup procedures described herein.

Mechanistic Challenges & Strategy

The "Peri-Nitrogen" Problem

The primary difficulty in coupling 8-quinolineboronic acids is the proximity of the quinoline nitrogen (N1) to the boronic acid moiety (C8).

-

Protodeboronation: The basic conditions required for Suzuki coupling facilitate the hydrolytic cleavage of the C-B bond, yielding 6-methoxyquinoline as a major byproduct.

-

Catalyst Sequestration: The N1 lone pair can chelate to the Palladium center, forming an off-cycle resting state that halts turnover.

The Solution: Bulky, Electron-Rich Ligands

To mitigate these issues, we employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

-

Steric Bulk: Prevents the quinoline nitrogen from binding to the Pd center.

-

High Activity: Accelerates oxidative addition and reductive elimination, allowing the productive cycle to outcompete the rate of protodeboronation.

Figure 1: Competing reaction pathways. Successful coupling requires a catalyst system (Green path) fast enough to outrun decomposition (Red paths).

Optimized Experimental Protocol

Reagents & Materials

| Component | Specification | Role |

| Substrate | (6-Methoxyquinolin-8-yl)boronic acid | Nucleophile |

| Electrophile | Aryl Bromide or Chloride | Coupling Partner |

| Catalyst | SPhos Pd G3 (CAS: 1445085-55-1) | Precatalyst (Air stable) |

| Base | K₃PO₄ (Tribasic, anhydrous) | Activator |

| Solvent | 1,4-Dioxane / Water (10:1) | Reaction Medium |

Standard Operating Procedure (Scale: 1.0 mmol)

Preparation:

-

Glassware: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

-

Purging: While not strictly necessary for G3 precatalysts, purging solvents with nitrogen for 10 minutes is recommended to maximize yield.

Step-by-Step:

-

Charge Solids: To the vial, add:

-

(6-Methoxyquinolin-8-yl)boronic acid (1.2 equiv, 1.2 mmol)

-

Aryl Halide (1.0 equiv, 1.0 mmol)

-

K₃PO₄ (2.0 equiv, 2.0 mmol, finely ground)

-

SPhos Pd G3 (0.02 equiv, 2 mol%)

-

-

Solvent Addition: Add 1,4-Dioxane (4.0 mL) and degassed Water (0.4 mL).

-

Note: The presence of water is critical for the activation of the boronic acid.

-

-

Reaction: Seal the vial and heat to 80 °C in a heating block. Stir vigorously (800 rpm).

-

Time: Typically 2–4 hours. Monitor by LCMS.

-

-

Monitoring: Look for the disappearance of the aryl halide.

-

Caution: If the boronic acid is consumed but starting halide remains, protodeboronation has occurred. See Section 4 for troubleshooting.

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: Hexanes/EtOAc gradient. (Note: The quinoline nitrogen makes the product slightly polar; add 1% Et₃N to the eluent if streaking occurs).

-

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, apply the following logic:

| Observation | Diagnosis | Corrective Action |

| Low Conversion, Boronic Acid Intact | Catalyst Deactivation | Switch to XPhos Pd G3 . XPhos is bulkier and may prevent N-coordination more effectively for certain electrophiles. |

| Boronic Acid Consumed, Low Yield | Protodeboronation | 1. Lower temperature to 60 °C.2. Switch solvent to n-Butanol (anhydrous conditions often reduce deboronation).3. Use MIDA boronate precursor (slow release).[1] |

| Homocoupling of Boronic Acid | Oxidative Stress | Ensure rigorous degassing of solvents. Reduce catalyst loading to 1 mol%. |

Workflow Diagram: Optimization Logic

Figure 2: Decision tree for reaction optimization based on LCMS data.

Critical "Pro-Tip": The Pinacol/MIDA Alternative

If the free boronic acid proves too unstable (shelf-life issues or rapid hydrolysis), convert it to the Pinacol Ester or MIDA Boronate prior to coupling.

Pinacol Ester Formation:

-

Reagents: (6-Methoxyquinolin-8-yl)boronic acid + Pinacol (1.1 equiv) + MgSO₄ (anhydrous) in CH₂Cl₂. Stir RT for 2h.

-

Advantage: The ester is significantly more resistant to protodeboronation during the heating ramp-up phase of the Suzuki coupling.

References

-

Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.[1][2][3][4][5] Link

-

Molander, G. A., et al. (2010).[4] Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides. Journal of the American Chemical Society.[1][2][3][4][5] Link

-

Burke, M. D., et al. (2007).[1] Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[1][2][3][4][5] Link

-

Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 3. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 4. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for Chan-Lam Coupling Reactions with Quinoline Boronic Acids

Introduction

The Chan-Lam coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds under remarkably mild conditions.[1][2] This copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing nucleophiles has emerged as a powerful alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, due to its operational simplicity, cost-effectiveness, and tolerance of ambient air and moisture.[2][3] Quinolines are a privileged structural motif in medicinal chemistry and materials science, and their functionalization is of paramount importance. The use of quinoline boronic acids in Chan-Lam couplings provides a direct and modular route to a diverse array of N- and O-arylated quinoline derivatives.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Chan-Lam coupling reactions utilizing quinoline boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for reaction optimization.

Mechanistic Overview

The mechanism of the Chan-Lam coupling, while extensively studied, is complex and can be influenced by various factors such as the specific copper source, ligands, and substrates involved.[4] However, a generally accepted catalytic cycle is illustrated below. The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle.

A plausible mechanism involves the following key steps:

-

Ligand Exchange/Coordination: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.

-

Transmetalation: The quinoline boronic acid undergoes transmetalation with the copper center, forming a copper-quinoline intermediate.

-

Oxidative Addition/Disproportionation: A key step is the formation of a Cu(III) intermediate. This can occur through oxidation of a Cu(I) species or disproportionation of Cu(II) complexes.[4]

-

Reductive Elimination: The crucial C-N or C-O bond is formed via reductive elimination from the Cu(III) complex, releasing the desired product and a Cu(I) species.[3]

-

Reoxidation: The catalytically active Cu(II) species is regenerated from the Cu(I) intermediate by an oxidant, which is typically atmospheric oxygen.[1]

Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.

Key Considerations for Quinoline Boronic Acids

The electronic and steric properties of quinoline boronic acids can influence the reaction outcome. The nitrogen atom in the quinoline ring can potentially coordinate to the copper catalyst, which may affect its reactivity. Furthermore, the position of the boronic acid group on the quinoline scaffold will dictate the regiochemistry of the final product. Researchers should be mindful of potential side reactions, such as protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[5]

Experimental Protocols

The following protocols provide a general framework for conducting Chan-Lam coupling reactions with quinoline boronic acids. Optimization of the reaction conditions, including the choice of copper source, base, solvent, and temperature, is often necessary to achieve optimal yields for a specific substrate combination.

General Protocol for N-Arylation of Amines with Quinoline Boronic Acids

This protocol describes a typical procedure for the coupling of a quinoline boronic acid with an aliphatic or aromatic amine.

Materials:

-

Quinoline boronic acid (1.0 equiv)

-

Amine (1.2 equiv)

-

Copper(II) acetate (Cu(OAc)₂; 10 mol%)

-

Base (e.g., triethylamine (Et₃N), pyridine, or potassium carbonate (K₂CO₃); 2.0 equiv)

-

Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or dimethyl sulfoxide (DMSO))

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask, add the quinoline boronic acid (1.0 mmol), the amine (1.2 mmol), copper(II) acetate (0.1 mmol), and the chosen base (2.0 mmol).

-

Solvent Addition: Add the solvent (5-10 mL) to the flask.

-

Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C). The reaction is often left open to the atmosphere to allow for the ingress of oxygen as the oxidant.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated quinoline.

Caption: Experimental workflow for a typical Chan-Lam N-arylation.

Representative Reaction Conditions

The choice of reaction parameters can significantly impact the efficiency of the Chan-Lam coupling. The following table summarizes typical conditions that have been successfully employed for the coupling of various boronic acids with N-H containing nucleophiles and serves as a good starting point for optimization with quinoline boronic acids.

| Quinoline Boronic Acid | Nucleophile | Copper Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Quinoline-8-boronic acid | 3-Aminoquinoline | Cu(OAc)₂ (10) | None | Methanol | RT | 24 | Moderate to Good | [6] |

| Phenylboronic acid | 2-Aminobenzothiazole | NiCl₂·6H₂O (20) | K₂CO₃ | Acetonitrile | 60 | 8 | 71 | [7] |

| Arylboronic acids | Pyranoquinolinone | CuI (20) | Et₃N | DMSO | RT | 12 | High | [8] |

| Arylboronic acids | Hydantoins | CuF₂ (N/A) | None | Methanol | RT | N/A | Excellent | [9] |

| Arylboronic acids | Amine/Thiol | [Cu(DMAP)₄I]I (2) | N/A | Methanol | RT | Short | High | [10] |

Note: This table provides a selection of conditions from the literature for related couplings. Direct application to all quinoline boronic acids may require optimization.

Troubleshooting and Optimization

Low Yield:

-

Increase Catalyst Loading: While 10 mol% is a common starting point, increasing the copper catalyst loading to 20 mol% or higher may improve yields.

-

Vary the Base: The choice of base can be critical. Screen different organic and inorganic bases (e.g., pyridine, Et₃N, K₂CO₃, Cs₂CO₃).

-

Change the Solvent: Solvent polarity can influence the reaction rate. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and protic (e.g., MeOH, EtOH).

-

Elevate the Temperature: While many Chan-Lam couplings proceed at room temperature, heating can often accelerate the reaction and improve yields.[2]

-

Add a Ligand: In some cases, the addition of a ligand, such as a diamine or pyridine-based ligand, can enhance the catalytic activity.[11]

Side Reactions:

-

Protodeboronation: This can be minimized by using anhydrous solvents and reagents. The addition of molecular sieves can also be beneficial.

-

Homocoupling of Boronic Acid: This side reaction can sometimes be suppressed by adjusting the reaction concentration or the stoichiometry of the reactants.

Conclusion

The Chan-Lam coupling reaction offers a highly effective and practical method for the synthesis of N- and O-arylated quinolines. Its operational simplicity and tolerance of a wide range of functional groups make it an invaluable tool in the arsenal of synthetic chemists, particularly in the fields of drug discovery and materials science. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a diverse array of valuable quinoline derivatives.

References

-

Graca, A. M. D., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. SciSpace. [Link]

- Reddy, V. R., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synlett.

-

Wikipedia. (n.d.). Chan–Lam coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

- BenchChem. (2025). Application Notes and Protocols for Ethylboronic Acid in Chan-Lam Coupling Reactions.

-

Slideshare. (n.d.). CHAN LAM COUPLING. [Link]

-

ResearchGate. (n.d.). Substrate scope of Cu‐catalyzed C−N coupling of 3‐aminoquinoline with... [Link]

-

Roy, T., et al. (2023). CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight. The Journal of Organic Chemistry. [Link]

-

PubMed. (2022). An Optimized Ni-catalyzed Chan-Lam Type Coupling: Enantioretentive Access to Chiral N-Aryl Sulfinamides. [Link]

-

ResearchGate. (n.d.). Optimization of Chan-Lam coupling for the synthesis of N-cyclohexenyl-α,β-unsaturated nitrones. [Link]

-

National Center for Biotechnology Information. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. [Link]

-

National Center for Biotechnology Information. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. [Link]

-

ResearchGate. (2025). Recent advances in Chan-Lam Coupling Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. [Link]

- BenchChem. (2025). Application Notes and Protocols for Chan-Lam Coupling Reactions with Isobutylboronic Acid.

-

MDPI. (2023). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. [Link]

-

University of Bristol. (n.d.). DoE and Background Chan-Lam Coupling Investigation Model Fit and Coefficients Results. [Link]

-

Wiley Online Library. (2016). Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. [Link]

-

Royal Society of Chemistry. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioconvergent Cross-Nucleophile Coupling: Copper-Catalyzed Deborylative Cyanation. [Link]

Sources

- 1. Chan-Lam Coupling [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. An Optimized Ni-catalyzed Chan-Lam Type Coupling: Enantioretentive Access to Chiral N-Aryl Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable synthesis methods for (6-Methoxyquinolin-8-yl)boronic acid precursors

Application Note: Scalable Synthesis of (6-Methoxyquinolin-8-yl)boronic Acid

Executive Summary & Strategic Analysis

(6-Methoxyquinolin-8-yl)boronic acid is a high-value heterocyclic building block, critical in the development of antimalarials (Primaquine analogues), kinase inhibitors, and fluorescent sensors. The 8-position of the quinoline ring is sterically congested and electronically deactivated towards direct electrophilic substitution, making "late-stage" functionalization challenging.

The Scalability Challenge: Direct borylation (e.g., Ir-catalyzed C-H activation) of 6-methoxyquinoline typically yields the 5-isomer due to the directing effect of the 6-methoxy group and the steric hindrance of the peri-nitrogen. Therefore, a regioselective de novo synthesis or a functional group interconversion (FGI) strategy is required.

Selected Route: This protocol details a robust, two-stage synthesis designed for gram-to-kilogram scalability:

-

Precursor Synthesis: Conversion of commercially available 8-amino-6-methoxyquinoline to 8-bromo-6-methoxyquinoline via a modified Sandmeyer reaction. This leverages the existing supply chain of Primaquine intermediates.

-

Target Synthesis: Palladium-catalyzed Miyaura Borylation of the bromide, followed by controlled hydrolysis.

Retrosynthetic Logic & Pathway

The following diagram illustrates the logical flow from the target boronic acid back to commodity starting materials.

Figure 1: Retrosynthetic analysis prioritizing regiocontrol and scalability.

Detailed Protocols

Protocol A: Synthesis of 8-Bromo-6-methoxyquinoline (The Precursor)

Rationale: The Sandmeyer reaction is preferred over direct bromination because it guarantees 100% regioselectivity for the 8-position. Direct bromination of 6-methoxyquinoline would predominantly yield the 5-bromo isomer.

Materials:

-

8-Amino-6-methoxyquinoline (1.0 equiv)

-

Sodium Nitrite (NaNO2) (1.2 equiv)

-

Hydrobromic Acid (48% aq. HBr) (excess, solvent/reagent)[1]

-

Copper(I) Bromide (CuBr) (1.1 equiv)

-

Solvents: Water, Dichloromethane (DCM), Acetone.

Step-by-Step Methodology:

-

Acidification: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 8-amino-6-methoxyquinoline (50 g, 287 mmol) in 48% HBr (150 mL) and water (150 mL). Cool the suspension to -5°C to 0°C using an ice/salt bath.

-

Checkpoint: Ensure the internal temperature remains below 5°C to prevent decomposition of the diazonium salt.

-

-

Diazotization: Dropwise add a solution of NaNO2 (23.8 g, 344 mmol) in water (50 mL) over 45 minutes. Maintain internal temperature < 5°C.

-

Observation: The solution will turn dark, and nitrogen gas evolution should be minimal if temperature is controlled. Stir for 30 mins post-addition.

-

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of CuBr (45.3 g, 315 mmol) in 48% HBr (100 mL). Heat this solution to 60°C .

-

Transfer: Slowly transfer the cold diazonium salt solution into the hot CuBr solution via a dropping funnel or cannula.

-

Safety Critical: Significant nitrogen gas evolution will occur. Ensure the reaction vessel has adequate headspace and venting. Control addition rate to manage foaming.

-

-

Completion: After addition, stir at 80°C for 1 hour. Cool to room temperature.

-

Workup: Basify the mixture to pH ~10 using 50% NaOH solution (careful exotherm). Extract with DCM (3 x 200 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Recrystallize from Ethanol/Water or purify via short silica plug (Hexane/EtOAc 9:1) if necessary.[3]

-

Expected Yield: 75-85% (Yellow solid).

-

Protocol B: Scalable Miyaura Borylation (The Target)